molecular formula C20H25N3O5 B2921263 (E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1173411-50-1

(E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B2921263
CAS RN: 1173411-50-1
M. Wt: 387.436
InChI Key: YFTDNVUFBBMUCK-MDZDMXLPSA-N
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Description

(E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, commonly known as COTPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. COTPA is a synthetic compound that belongs to the class of oxadiazole derivatives and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, such as 1,3,4-oxadiazoles, are of significant interest due to their diverse pharmacological properties. Studies have explored the synthesis of heterocyclic compounds using precursor molecules that resemble the structure of (E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide. For instance, Elmagd et al. (2017) discuss the use of thiosemicarbazide derivatives as building blocks for synthesizing various heterocyclic compounds, including 1,3,4-oxadiazoles, demonstrating the antimicrobial activity of some synthesized compounds (Elmagd et al., 2017).

Anticancer Activity

Research on the synthesis of compounds containing the 1,3,4-oxadiazole moiety and their evaluation for anticancer activity is an area of considerable interest. Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, including structures with the 1,3,4-oxadiazole ring, and evaluated their anticancer activity against various cancer cell lines, highlighting the potential of these compounds as anticancer agents (Ravinaik et al., 2021).

Enzyme Immobilization

The modification of nylons for enzyme immobilization involves the introduction of functional groups, such as 1,3,4-oxadiazole, to facilitate the coupling of enzymes. Freeman et al. (1974) discuss the grafting of linear polyacrylamide with acylhydrazide groups onto nylon, forming heterocycles that improve the binding capacity and stability of enzymes, indicating a potential application in biocatalysis and biosensing (Freeman et al., 1974).

Organic Sensitizers for Solar Cells

The design and synthesis of organic sensitizers for photovoltaic applications often involve conjugated systems with electron-donating and accepting groups, akin to the structure of (E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide. Kim et al. (2006) engineered novel organic sensitizers with donor, electron-conducting, and anchoring groups, demonstrating high efficiency in solar cell applications, which points to the relevance of such structures in renewable energy research (Kim et al., 2006).

properties

IUPAC Name

(E)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-25-15-11-13(12-16(26-2)18(15)27-3)9-10-17(24)21-20-23-22-19(28-20)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3,(H,21,23,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTDNVUFBBMUCK-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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